2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Description
The compound “2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been synthesized and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Synthesis Analysis
The synthesis of this compound involves a series of steps starting from commercially available substances . The detailed synthesis process is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazolo[5,4-b]pyridine core, which is a key structural unit for its biological activity . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for its inhibitory potency .Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, through key hydrogen bonds . The electron-deficient aryl group results in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The compound affects the PI3K pathway, which is involved in multiple cellular functions including cell growth and survival . By inhibiting PI3K, the compound can potentially disrupt these processes, leading to effects such as reduced cell proliferation and survival .
Result of Action
The result of the compound’s action is potent inhibition of PI3K. For example, one study found that a representative compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value . This inhibition can lead to reduced cell growth and survival, which is particularly relevant in the context of cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the strength of the charged interaction between the compound and its target . Additionally, the solubility of the compound in various solvents can impact its distribution and bioavailability .
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties and interactions are not well-documented. It is likely that the compound interacts with various enzymes, proteins, and other biomolecules, given its complex structure. The nature of these interactions could be influenced by the compound’s functional groups, such as the thiazolo[5,4-b]pyridin-2-yl group and the sulfonamide group
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-13-11-18(27-3)19(12-14(13)2)29(25,26)24-16-8-6-15(7-9-16)20-23-17-5-4-10-22-21(17)28-20/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTNHQAOHNXXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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